

DMH2 Selectivity Profile for BMP Receptors: An In-depth Technical Guide

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Compound of Interest

Compound Name: **DMH2**

Cat. No.: **B15568637**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **DMH2**, a potent small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This document summarizes the quantitative binding affinities, details the experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological and experimental pathways.

Data Presentation: DMH2 Inhibition Constants (Ki)

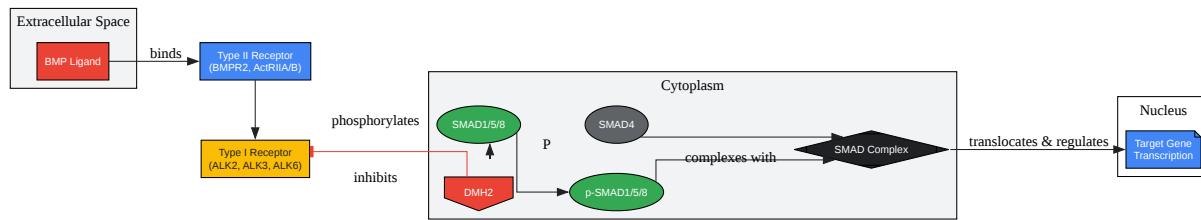
The selectivity of **DMH2** has been characterized against a panel of kinases. The following table summarizes the equilibrium dissociation constants (Ki), providing a quantitative measure of the inhibitor's potency and selectivity. Lower Ki values indicate higher binding affinity.

Target Kinase	Receptor Family	K _i (nM)
ALK6 (BMPR1B)	BMP Type I Receptor	<1
ALK3 (BMPR1A)	BMP Type I Receptor	5.4
ALK2 (ACVR1)	BMP Type I Receptor	43
TGFBR2 (TGF- β RII)	TGF- β Type II Receptor	85
ALK4 (ACVR1B)	TGF- β /Activin Type I Receptor	>30-fold selectivity vs. ALK2/3/6
ALK5 (TGFBR1)	TGF- β /Activin Type I Receptor	>30-fold selectivity vs. ALK2/3/6
BMPR2	BMP Type II Receptor	>30-fold selectivity vs. ALK2/3/6
AMPK	Metabolic Kinase	>30-fold selectivity vs. ALK2/3/6
VEGFR2	Receptor Tyrosine Kinase	>30-fold selectivity vs. ALK2/3/6

Data sourced from publicly available information.[\[1\]](#)[\[2\]](#)

Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8). These phosphorylated R-SMADs form a complex with a common-mediator SMAD (SMAD4), which then translocates to the nucleus to regulate the transcription of target genes.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Canonical BMP-SMAD Signaling Pathway and Point of **DMH2** Inhibition.

Experimental Protocols

Determining the selectivity profile of a kinase inhibitor like **DMH2** involves robust and precise experimental methodologies. Below are representative protocols for a biochemical kinase assay and a cell-based signaling assay.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a representative method for determining the IC₅₀ or Ki of an inhibitor against a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

- Recombinant human ALK2, ALK3, ALK6 kinase domains (purified)
- Myelin Basic Protein (MBP) or a suitable peptide substrate
- **DMH2** (or other test inhibitor) at various concentrations
- ATP (at a concentration near the Km for each kinase)

- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **DMH2** in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
- Reaction Setup:
 - To the wells of a 384-well plate, add 1 µL of the diluted **DMH2** or vehicle control.
 - Add 2 µL of the enzyme solution (e.g., recombinant ALK6 in kinase assay buffer).
 - Add 2 µL of the substrate/ATP mixture (e.g., MBP and ATP in kinase assay buffer).
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.

- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each **DMH2** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation if the ATP concentration and the kinase's Km for ATP are known.

Cell-Based BMP Signaling Assay (BRE-Luciferase Reporter Assay)

This assay measures the ability of an inhibitor to block BMP signaling within a cellular context. It utilizes a reporter gene (luciferase) under the control of a BMP-responsive element (BRE).

Materials:

- H1299 or C2C12 cells
- BRE-luciferase reporter plasmid
- Transfection reagent
- Recombinant BMP2 or BMP4 ligand
- **DMH2** (or other test inhibitor)
- Luciferase assay reagent
- Cell culture medium and supplements

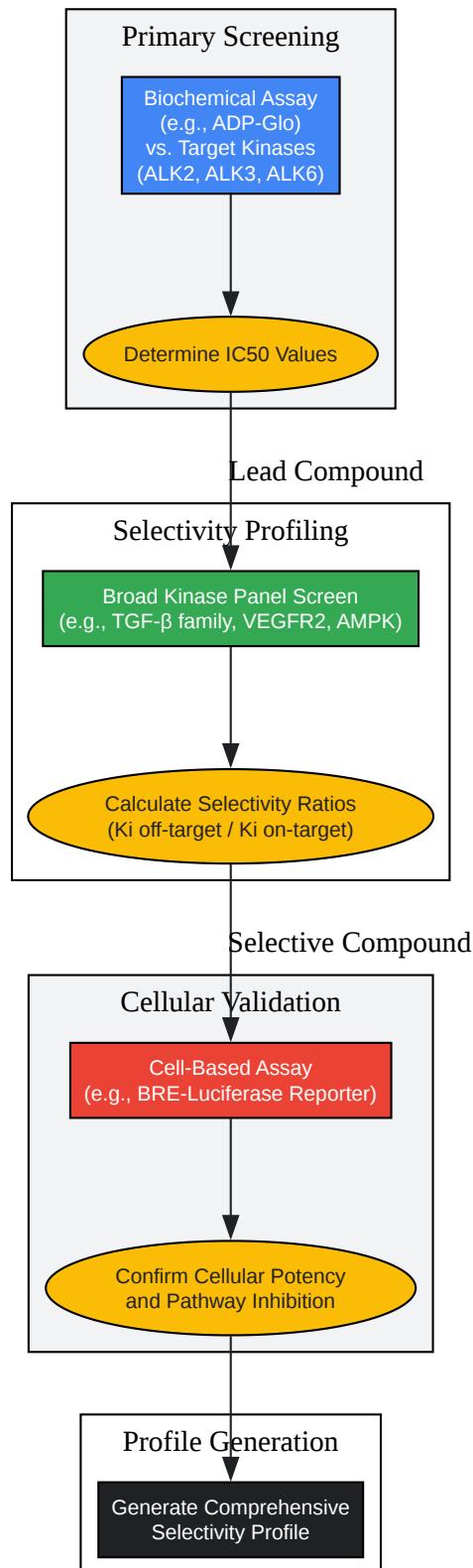
Procedure:

- Cell Transfection:
 - Plate cells (e.g., H1299) in a 24-well plate.
 - Co-transfect the cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

- Allow cells to recover for 24 hours.
- Inhibitor Treatment and Stimulation:
 - Pre-treat the transfected cells with various concentrations of **DMH2** or vehicle (DMSO) for 1-2 hours.
 - Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) to activate the signaling pathway. Include an unstimulated control.
 - Incubate for 18-24 hours.
- Cell Lysis and Luciferase Assay:
 - Wash the cells with PBS.
 - Lyse the cells using a passive lysis buffer.
 - Measure both Firefly (from BRE-reporter) and Renilla (control) luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
 - Calculate the fold induction of the BMP-stimulated vehicle control over the unstimulated control.
 - Determine the percent inhibition of BMP-induced luciferase activity for each **DMH2** concentration.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for profiling the selectivity of a kinase inhibitor like **DMH2**.



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Workflow for Kinase Inhibitor Selectivity Profiling.

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